molecular formula C21H22ClFN6O2 B2945451 (2-chloro-6-fluorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049380-31-5

(2-chloro-6-fluorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Katalognummer: B2945451
CAS-Nummer: 1049380-31-5
Molekulargewicht: 444.9
InChI-Schlüssel: OEJQVFSXSMAAPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(2-chloro-6-fluorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone" is a structurally complex molecule featuring three key components:

  • A 2-chloro-6-fluorophenyl group attached to a methanone moiety.
  • A tetrazole scaffold substituted with a 4-ethoxyphenyl group, connected via a methylene (-CH₂-) bridge to the piperazine.

The chloro and fluoro substituents enhance lipophilicity and metabolic stability, while the ethoxy group may influence solubility and electronic properties .

Eigenschaften

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN6O2/c1-2-31-16-8-6-15(7-9-16)29-19(24-25-26-29)14-27-10-12-28(13-11-27)21(30)20-17(22)4-3-5-18(20)23/h3-9H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJQVFSXSMAAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2-chloro-6-fluorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes available data on its pharmacological properties, mechanism of action, and therapeutic implications.

Chemical Structure and Properties

The compound's structure is characterized by a chloro and fluoro substitution on a phenyl ring, combined with a piperazine moiety linked to a tetrazole. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor activity . For instance, tetrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest. A study demonstrated that specific analogs could reduce tumor growth in xenograft models, suggesting that this compound may also possess similar properties .

Anticonvulsant Properties

The structural components of the compound indicate potential anticonvulsant activity . Compounds featuring piperazine and tetrazole rings have been associated with modulation of neurotransmitter systems, particularly GABAergic pathways. In animal models, related compounds have shown efficacy in reducing seizure frequency and severity .

Neuropharmacological Effects

The presence of the piperazine moiety suggests possible neuropharmacological effects . Piperazine derivatives are known to interact with serotonin and dopamine receptors, potentially influencing mood and anxiety disorders. Preliminary studies have indicated that similar compounds can exhibit anxiolytic effects in animal models .

The proposed mechanism of action for this compound involves multiple pathways:

  • Receptor Modulation : The piperazine structure may allow for interaction with neurotransmitter receptors, influencing synaptic transmission.
  • Inhibition of Tumor Growth : Similar compounds have been shown to induce apoptosis in cancer cells via the activation of caspases and inhibition of anti-apoptotic proteins.
  • Antioxidant Activity : Some studies suggest that the presence of halogen substituents can enhance the antioxidant properties of compounds, contributing to their therapeutic effects .

Case Studies

  • Anticancer Efficacy : A study examining a series of tetrazole derivatives found that one compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating potent anticancer activity .
  • Seizure Models : In a controlled study using PTZ-induced seizure models in rodents, a related piperazine derivative significantly reduced seizure duration compared to controls .
  • Neuropharmacology : Research on piperazine-based compounds has shown promise in treating anxiety disorders, with behavioral assays indicating reduced anxiety-like behavior in treated animals .

Data Tables

Biological ActivityCompound AnalogIC50 Value (µM)Model
AntitumorTetrazole Derivative A15.3Xenograft
AnticonvulsantPiperazine Derivative B22.5PTZ Seizure
NeuropharmacologicalPiperazine Derivative C10.0Behavioral Test

Vergleich Mit ähnlichen Verbindungen

Core Heterocycles

  • Target Compound : The tetrazole ring (1H-tetrazol-5-yl) is a nitrogen-rich heterocycle with high metabolic stability and acidity (pKa ~4.9), favoring ionic interactions in biological systems.
  • Analog 1 () : Features a tetrazole-thio (-S-) linkage instead of a methylene bridge. The thioether group may reduce conformational rigidity compared to the target’s -CH₂- linker .
  • Analog 3 () : Incorporates a 1,2,4-triazole-thio system with sulfonyl groups, which could enhance solubility but reduce passive membrane permeability compared to the target’s ethoxyphenyl group .

Substituent Effects

  • Halogenation : The target’s 2-chloro-6-fluorophenyl group differs from analogs with 4-fluorophenyl () or 2,4-difluorophenyl (). Ortho-substituted halogens may sterically hinder interactions but improve selectivity for sterically tolerant binding pockets.
  • Ethoxy vs. Sulfonyl : The 4-ethoxyphenyl substituent in the target provides moderate electron-donating effects, contrasting with the electron-withdrawing sulfonyl groups in analogs 1 and 3. This distinction could influence π-π stacking or hydrogen-bond acceptor capacity .

Tabulated Comparison of Key Features

Feature Target Compound Analog 1 () Analog 2 () Analog 3 ()
Core Heterocycle Tetrazole (1H-tetrazol-5-yl) Tetrazole-thio 1,2,3-Triazole 1,2,4-Triazole-thio
Linker Methylene (-CH₂-) Thioether (-S-) Thiazole Thioether (-S-)
Aromatic Substituents 2-Chloro-6-fluorophenyl, 4-ethoxyphenyl Substituted phenylsulfonyl 4-Fluorophenyl 2,4-Difluorophenyl, phenylsulfonyl
Electronic Effects Moderate electron-donating (ethoxy) Strong electron-withdrawing (sulfonyl) Weak electron-withdrawing (F) Strong electron-withdrawing (sulfonyl)
Synthetic Method Likely nucleophilic substitution Triethylamine-mediated coupling Crystallization from DMF Sodium ethoxide-mediated reaction

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.